molecular formula C14H27NO4 B3168581 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine CAS No. 931097-64-2

1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine

Cat. No.: B3168581
CAS No.: 931097-64-2
M. Wt: 273.37 g/mol
InChI Key: WSDPOJIPDUURPS-UHFFFAOYSA-N
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Description

It has a molecular formula of C14H27NO4 and a molecular weight of 273.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine can be synthesized through a multi-step process involving the protection of the piperidine nitrogen with a tert-butoxycarbonyl group and subsequent functionalization of the piperidine ring. The synthesis typically involves the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxycarbonyl group. The hydroxyl group is then introduced through a nucleophilic substitution reaction using an appropriate alkylating agent .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common alkylating agents include alkyl halides and tosylates.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Utilized in the development of biologically active molecules and as a linker in the synthesis of peptide conjugates.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

    1-Tert-butoxycarbonyl-4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues.

    1-Boc-4-piperidinemethanol: Another compound with a similar structure and protecting group.

Uniqueness: 1-Tert-butoxycarbonyl-4-(3-hydroxypropoxymethyl)piperidine is unique due to the presence of both a tert-butoxycarbonyl protecting group and a hydroxyl group, making it versatile for various synthetic applications. Its ability to undergo multiple types of reactions and its use in diverse fields such as chemistry, biology, and medicine highlight its significance.

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDPOJIPDUURPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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